(4E)-4-{[(4-acetylphenyl)amino]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE is a heterocyclic compound that features an oxazole ring fused with a furan ring and an acetylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of 4-acetylaniline with 2-furylglyoxal in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
4-[(4-ACETYLANILINO)METHYLENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of an oxazole ring with a furan ring and an acetylaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-[4-[[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H12N2O4/c1-10(19)11-4-6-12(7-5-11)17-9-13-16(20)22-15(18-13)14-3-2-8-21-14/h2-9,20H,1H3 |
InChI Key |
UXRFVKAITCAHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CO3)O |
Origin of Product |
United States |
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